molecular formula C22H20N4O5 B11289968 Methyl 4-({[5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Methyl 4-({[5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate

Cat. No.: B11289968
M. Wt: 420.4 g/mol
InChI Key: KIQRRSJURSZERH-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst .

Chemical Reactions Analysis

Methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate lies in its specific substitution pattern and the presence of the benzoate moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 4-[[3-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C22H20N4O5/c1-30-18-6-4-3-5-15(18)16-12-23-26-17(11-19(27)25-20(16)26)21(28)24-14-9-7-13(8-10-14)22(29)31-2/h3-10,12,17H,11H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

KIQRRSJURSZERH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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